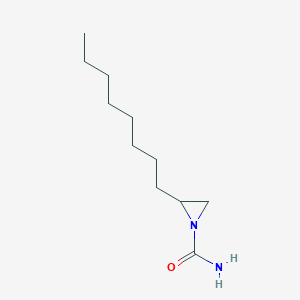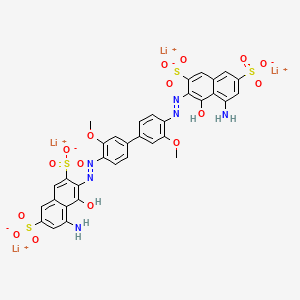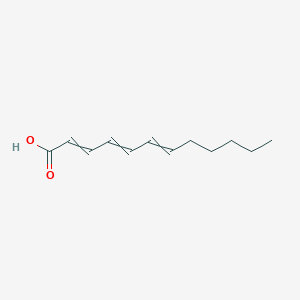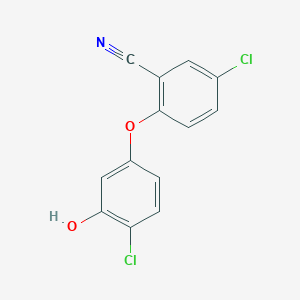![molecular formula C13H17N3O4 B14466444 Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester CAS No. 69142-87-6](/img/structure/B14466444.png)
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diketones or 4-ketoacids with hydrazines, leading to the formation of the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
化学反応の分析
Types of Reactions: Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms in the ring, which can act as nucleophilic or electrophilic sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine compounds.
科学的研究の応用
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of agrochemicals and materials science .
作用機序
The mechanism of action of pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding . These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .
類似化合物との比較
Similar Compounds: Similar compounds to pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester include other pyridazine derivatives such as pyridazinone, pyrimidine, and pyrazine . These compounds share the core pyridazine ring but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and ester functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .
特性
CAS番号 |
69142-87-6 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC名 |
diethyl 3,4-dihydropyrido[3,2-c]pyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-12(17)15-9-7-10-11(6-5-8-14-10)16(15)13(18)20-4-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChIキー |
CLBZWLOJFUFJKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2=C(N1C(=O)OCC)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


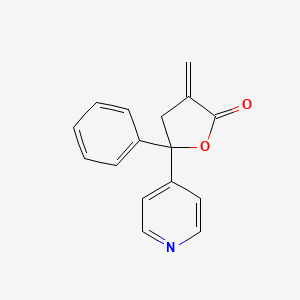
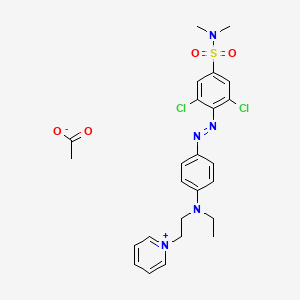
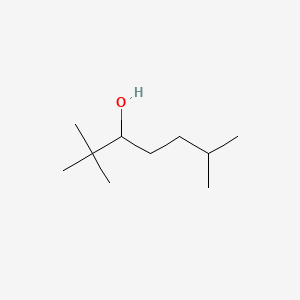
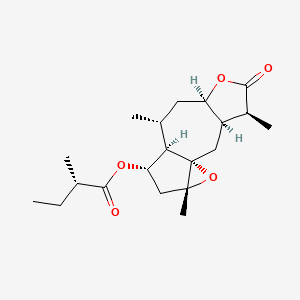
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)

